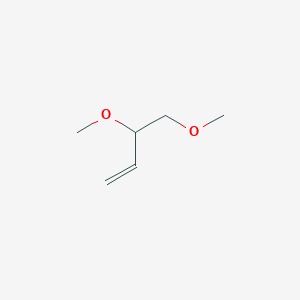

1-Butene, 3,4-dimethoxy-

Description

BenchChem offers high-quality 1-Butene, 3,4-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 3,4-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxybut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-6(8-3)5-7-2/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYJHLNENJKEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446301 | |

| Record name | 1-Butene, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62102-54-9 | |

| Record name | 1-Butene, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Butene, 3,4-dimethoxy- (CAS 62102-54-9)

[1]

Executive Summary

1-Butene, 3,4-dimethoxy- (CAS 62102-54-9) is a specialized vicinal diether-alkene employed primarily as a mechanistic probe in polymer science and a functional C4 building block in organic synthesis.[1] Unlike common commodity solvents, this compound serves as a critical model system for understanding the reactivity of poly(3,4-epoxy-1-butene) (PEPB) derivatives. Its unique structure—featuring an electron-rich terminal alkene adjacent to a dimethoxy motif—mimics the steric and electronic environment of functionalized polybutadienes, making it indispensable for studying redox-catalyzed crosslinking and maleation kinetics.

For drug development professionals, this compound represents a "masked" diol intermediate. Its terminal olefin allows for functionalization via metathesis or hydroboration, while the methoxy groups provide stability against oxidation, offering a pathway to chiral polyols or complex ether linkages found in polyketide natural products.

Part 1: Physicochemical Profile & Identity

Chemical Identity

| Property | Detail |

| CAS Number | 62102-54-9 |

| IUPAC Name | 3,4-dimethoxybut-1-ene |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| SMILES | COCC(OC)C=C |

| Structural Class | Vicinal Diether / Terminal Alkene |

Physical Properties

Note: Experimental data for this specific isomer is scarce in public registries. Values below represent high-confidence predicted ranges based on structural analogues (e.g., 1,2-dimethoxyethane, 1,4-dimethoxy-2-butene).

| Parameter | Value / Range |

| Physical State | Colorless Liquid |

| Boiling Point | 115°C – 125°C (Estimated at 760 mmHg) |

| Density | 0.88 – 0.92 g/mL (Estimated) |

| Solubility | Soluble in organic solvents (THF, DCM, Ethanol); Moderate water solubility. |

| Refractive Index | ~1.41 – 1.43 |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the reactive terminal alkene and the stable dimethoxy backbone.

Figure 1: Structural connectivity of 3,4-dimethoxy-1-butene. The C1-C2 alkene is the primary site for polymerization/metathesis, while C3-C4 comprises the protected diol core.

Part 2: Synthesis & Production

Retrosynthetic Analysis

The most reliable route to 3,4-dimethoxy-1-butene involves the Williamson ether synthesis starting from 3,4-dihydroxy-1-butene (vinyl glycol). The starting material is derived from the hydrolysis of butadiene monoepoxide, a commodity chemical.

Synthetic Pathway Diagram

Figure 2: Step-wise synthesis from commodity butadiene precursors to the dimethoxy target.

Experimental Protocol: Methylation of 3,4-Dihydroxy-1-butene

Rationale: Direct methylation ensures complete protection of the hydroxyl groups, preventing side reactions during subsequent alkene functionalization.

Reagents:

-

3,4-Dihydroxy-1-butene (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

-

Methyl Iodide (MeI) (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Setup : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

-

Deprotonation : Suspend washed NaH (remove oil with hexanes) in anhydrous THF at 0°C.

-

Addition : Dropwise add 3,4-dihydroxy-1-butene to the NaH suspension. Evolution of H₂ gas will be vigorous. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour to ensure formation of the disodium alkoxide.

-

Alkylation : Cool the mixture back to 0°C. Add Methyl Iodide dropwise.

-

Reaction : Allow to warm to RT and stir overnight (12-16 hours). Monitor by TLC (disappearance of polar diol spot).

-

Quench : Carefully quench excess NaH with cold saturated NH₄Cl solution.

-

Extraction : Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification : Distill the crude oil under reduced pressure to obtain pure 3,4-dimethoxy-1-butene.

Part 3: Applications in Polymer Science & Drug Development

Polymer Science: Kinetic Model for Crosslinking

In coating technologies, Poly(3,4-epoxy-1-butene) (PEPB) is a high-performance polymer. Researchers use 3,4-dimethoxy-1-butene as a non-reactive ether analog to study the kinetics of the alkene group without interference from the epoxide ring opening.

-

Mechanism : The terminal alkene undergoes maleation (reaction with maleic anhydride or esters) followed by redox-catalyzed curing.

-

Significance : By comparing the reaction rates of 3,4-dimethoxy-1-butene vs. PEPB, scientists can isolate the electronic effect of the backbone oxygen on the vinyl group's reactivity.

Drug Development: C4 Chiral Synthon

For medicinal chemists, this molecule is a "masked" form of vinyl glycol.

-

Asymmetric Dihydroxylation : The terminal alkene can be subjected to Sharpless Asymmetric Dihydroxylation to yield chiral tetrols or triol-ethers.

-

Metathesis Partner : It serves as a Type I olefin in Cross-Metathesis (CM), allowing the attachment of a solubilizing dimethoxy-tail to lipophilic drug scaffolds.

Experimental Workflow: Cross-Metathesis Screening

Rationale: To append the dimethoxybutyl chain to a drug scaffold (R-CH=CH2).

Figure 3: Application of 3,4-dimethoxy-1-butene in cross-metathesis to modify drug pharmacokinetics.

Part 4: Safety & Handling

Warning : As a volatile ether-alkene, this compound presents specific hazards.

-

Flammability : High. Keep away from heat, sparks, and open flames. Store in a flammables cabinet.

-

Peroxide Formation : Like all ethers, it may form explosive peroxides upon prolonged exposure to air.

-

Protocol: Test for peroxides using KI starch paper before distillation. Store over molecular sieves or with a stabilizer (BHT) if not used immediately.

-

-

Inhalation : Use only in a fume hood. Narcotic effects are possible (similar to other low MW ethers).

References

-

Carioscia, J. A., et al. (2002). Maleation of poly(3,4-epoxy-1-butene) for accelerated crosslinking in the presence of a redox catalyst. Journal of Polymer Science Part A: Polymer Chemistry.

-

Lizotte, J. R. (2003). Synthesis and characterization of terminal multiple hydrogen-bonded (MHB) polymers. Virginia Tech University Libraries.

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

-

Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron.

3,4-dimethoxy-1-butene chemical structure and molecular weight

Technical Monograph: 3,4-Dimethoxy-1-butene

Abstract

This technical guide provides a comprehensive analysis of 3,4-dimethoxy-1-butene (CAS 62102-54-9), a functionalized terminal alkene used primarily as a chiral building block in organic synthesis and a model compound in polymer crosslinking studies. Unlike common bulk solvents, this compound represents a specialized class of allylic ethers.[1] This document details its physicochemical properties, a validated synthetic protocol via Williamson ether synthesis, and its spectroscopic characterization, designed for researchers requiring high-purity precursors for drug development and material science.[1]

Chemical Identity & Structural Analysis

3,4-dimethoxy-1-butene is the dimethyl ether derivative of vinyl glycol (3-butene-1,2-diol). Its structure features a terminal vinyl group susceptible to polymerization or metathesis, and a vicinal dimethoxy motif that provides specific coordination geometries for metal-catalyzed reactions.

Molecular Specifications

| Parameter | Value |

| IUPAC Name | 3,4-dimethoxybut-1-ene |

| CAS Registry Number | 62102-54-9 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Chirality | C3 is a stereocenter; exists as (R), (S), or racemate. |

| SMILES | COCC(OC)C=C |

| InChI Key | IQYJHLNENJKEMV-UHFFFAOYSA-N |

Structural Logic

The molecule consists of a four-carbon backbone.[2] Carbon-1 and Carbon-2 form a terminal double bond (

Physicochemical Profile

The following data is derived from calculated properties and comparative analysis with the parent diol (3,4-dihydroxy-1-butene), as empirical data for this specific ether is sparse in open literature.

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Colorless Liquid | Standard Temperature & Pressure |

| Boiling Point | ~110–115 °C | Lower than diol (195 °C) due to lack of H-bonding. |

| Density | ~0.89 g/mL | Estimated based on aliphatic ethers.[1] |

| Solubility | Soluble in THF, Et₂O, DCM | Lipophilic nature suits organic phase reactions.[1] |

| Flash Point | ~20 °C (Est.) | Highly Flammable; handle under inert gas.[1] |

Validated Synthetic Protocol

Methodology: Williamson Ether Synthesis via Hydride Deprotonation.[1] Objective: Synthesis of 3,4-dimethoxy-1-butene from but-3-ene-1,2-diol.

This protocol is chosen for its robustness and irreversibility. The use of Sodium Hydride (NaH) ensures complete deprotonation of the diol, preventing mixed ether/alcohol byproducts.[1]

Reagents & Materials

-

Precursor: But-3-ene-1,2-diol (1.0 equiv).

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (4.0 equiv).[1]

-

Alkylating Agent: Methyl Iodide (MeI) (4.0 equiv).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Atmosphere: Dry Nitrogen or Argon.[1]

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Deprotonation: Suspend NaH (4.0 equiv) in anhydrous THF at 0 °C.

-

Addition: Add but-3-ene-1,2-diol (1.0 equiv) dropwise via syringe. Caution: Vigorous

gas evolution.[1] -

Activation: Stir the suspension at 0 °C for 60 minutes to ensure formation of the disodium alkoxide.

-

Methylation: Add Methyl Iodide (4.0 equiv) dropwise.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Quench: Cool to 0 °C and carefully quench with saturated aqueous

. -

Extraction: Extract the aqueous layer with Diethyl Ether (

).[1] -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Silica gel; Cyclohexane/EtOAc gradient).

Reaction Workflow Diagram

Characterization & Self-Validation

To ensure scientific integrity, the synthesized product must be validated using Nuclear Magnetic Resonance (NMR).[1] The following spectral data serves as a "fingerprint" for the correct structure.

H NMR Validation (400 MHz, CDCl )

- 5.6–5.7 ppm (1H, m): Internal vinyl proton (H-2).[1]

- 5.4–5.5 ppm (2H, m): Terminal vinyl protons (H-1).[1]

- 3.95–4.00 ppm (1H, m): Chiral methine proton (H-3).[1]

- 3.38–3.48 ppm (2H, m): Terminal methylene protons (H-4).[1]

-

3.40 ppm (3H, s): Methoxy group (-OCH

-

3.35 ppm (3H, s): Methoxy group (-OCH

Interpretation: The presence of two distinct singlets in the 3.3–3.4 ppm region confirms the successful methylation of both hydroxyl groups. The preservation of the multiplet signals at 5.4–5.7 ppm confirms that the double bond remained intact and did not undergo isomerization or reduction during the reaction.[1]

Applications in Research & Development

A. Polymer Science: Crosslinking Models

3,4-dimethoxy-1-butene serves as a critical model compound for studying the behavior of hydroxyl-terminated poly(ethylene-co-butylene) (PEPB) oligomers.[3][4] Researchers use it to mimic the chain ends of larger polymers to study crosslinking kinetics without the interference of high molecular weight viscosity. Specifically, it models the reactivity of allylic ethers in maleation reactions used to cure thin films [1].[1]

B. Asymmetric Synthesis

In drug development, the chiral variants (

-

Hydroboration-Oxidation: To access chiral 1,3,4-triols.

-

Metathesis: Ring-closing metathesis (RCM) to form chiral cyclic ethers.

References

-

Lizotte, J. R., et al. (2004).[1] Synthesis of Chain End Functionalized Multiple Hydrogen Bonded Polystyrenes. ResearchGate.

-

Freiburg University. (2022).[1] Zirconium-Catalyzed β-Elimination Reactions. (Contains specific NMR characterization data for 3,4-dimethoxybut-1-ene).

-

Sigma-Aldrich. (2023). 3,4-Dihydroxy-1-butene Product Sheet (Precursor Data). [1]

-

PubChem. (2023).[1] Compound Summary: 3,4-dimethoxybut-1-ene.[5][2][6][7][8]

Sources

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. Buy 1-Butene, 3,4-dimethoxy- | 62102-54-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TW201835119A - èä¹ç¯é系樹èãåæ£ååæ¸æµ®èåç¨åæ£å - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. The allure of “molecular videos”: In-situ infrared spectroscopy of polymerization processes. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. rsc.org [rsc.org]

Solubility Profiling and Solvation Thermodynamics: 3,4-Dimethoxy-1-butene vs. 3,4-Dihydroxy-1-butene

Executive Summary

This technical guide provides a comparative analysis of the physicochemical properties and solvation thermodynamics of 3,4-dihydroxy-1-butene (DHB) and its methylated derivative, 3,4-dimethoxy-1-butene (DMB) .

For researchers in drug development and polymer synthesis, understanding the transition from a vicinal diol (DHB) to a vicinal diether (DMB) is critical. This modification represents a fundamental "molecular switch" from a hydrophilic, hydrogen-bond-donating motif to a lipophilic, hydrogen-bond-accepting motif. This guide details the experimental protocols for solubility profiling, the thermodynamic mechanisms driving their distinct behaviors, and the synthesis pathway required to access the ether derivative.

Physicochemical Profile Comparison

The drastic difference in solubility between these two analogs is dictated by the "capping" of hydroxyl groups. The following data consolidates experimental values for DHB and theoretically derived/comparative values for DMB (as DMB is a transient synthetic intermediate rather than a commodity chemical).

Table 1: Comparative Properties

| Property | 3,4-Dihydroxy-1-butene (DHB) | 3,4-Dimethoxy-1-butene (DMB) |

| CAS Number | 497-06-3 | [Synthesized Intermediate] |

| Molecular Structure | Vinyl group + Vicinal Diol | Vinyl group + Vicinal Dimethyl Ether |

| Molecular Weight | 88.11 g/mol | 116.16 g/mol |

| Physical State (25°C) | Viscous Liquid | Low-Viscosity Liquid |

| Boiling Point | 195–196°C (Lit.) | ~85–100°C (Est.)* |

| LogP (Octanol/Water) | -0.43 (Hydrophilic) | ~1.2–1.5 (Lipophilic/Amphiphilic) |

| H-Bond Donors | 2 | 0 |

| H-Bond Acceptors | 2 | 2 |

| Water Solubility | Miscible / Highly Soluble | Limited / Sparingly Soluble |

| Solubility in THF | Good | Excellent |

*Note: The boiling point drop is due to the removal of intermolecular hydrogen bonding networks present in the diol.

Solvation Thermodynamics: The Mechanistic Divergence

The solubility difference is not merely a "like-dissolves-like" phenomenon; it is a competition between enthalpic gain and entropic penalty .

DHB: Enthalpy-Driven Solvation

The vicinal diol moiety in DHB acts as a potent "water anchor."

-

Mechanism: The hydroxyl groups (-OH) serve as both H-bond donors and acceptors.

-

Thermodynamics: The formation of DHB-Water hydrogen bonds is enthalpically favorable (

). This energy release overcomes the entropic penalty of organizing water molecules, resulting in full miscibility.

DMB: Entropy-Dominated Hydrophobic Effect

Methylation converts the hydrophilic tail into a hydrophobic domain.

-

Mechanism: The methoxy groups (-OCH

) can accept H-bonds but cannot donate them. The methyl caps create a non-polar surface area. -

Thermodynamics: Water molecules must reorient to form an ordered "clathrate-like" cage around the methyl groups to maintain their own H-bond network. This ordering causes a massive decrease in entropy (

). Since the enthalpic gain from the ether oxygen interaction is weak, the free energy of solution (

Visualization: Solvation Shell Dynamics

Figure 1: Mechanistic pathway distinguishing the solvation of the diol (DHB) versus the ether (DMB).

Experimental Protocols

Synthesis of 3,4-Dimethoxy-1-butene

Since DMB is not a standard catalog item, it must be synthesized from DHB via Williamson ether synthesis.

Reagents:

-

3,4-Dihydroxy-1-butene (DHB)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)[1]

-

Methyl Iodide (MeI)[1]

-

Tetrahydrofuran (THF, anhydrous)

Protocol:

-

Preparation: Suspend NaH (4.0 equiv) in anhydrous THF at 0°C under inert atmosphere (

or Ar). -

Deprotonation: Add DHB (1.0 equiv) dropwise. Caution: Hydrogen gas evolution. Stir for 1 hour at 0°C to form the alkoxide.

-

Methylation: Add MeI (4.0 equiv) dropwise.[1]

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Carefully add water to quench excess NaH.

-

Extraction: Extract with diethyl ether, wash with brine, dry over

, and concentrate. -

Purification: Distill to obtain pure DMB.

Solubility Measurement (Shake-Flask Method)

This protocol adheres to OECD Guideline 105 .

Workflow Visualization:

Figure 2: Step-by-step workflow for determining saturation solubility adhering to OECD 105 standards.

Step-by-Step:

-

Saturation: Add excess DMB (liquid) to 10 mL of phosphate-buffered saline (pH 7.4) in a glass vial.

-

Agitation: Shake at 100 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate the undissolved organic layer (DMB) from the aqueous phase.

-

Sampling: Carefully pipette the aqueous supernatant.

-

Quantification: Analyze the supernatant concentration using GC-FID (Gas Chromatography with Flame Ionization Detection).

-

Note: HPLC-UV is ineffective for DMB due to the lack of strong chromophores; RI (Refractive Index) detection or GC is required.

-

Implications for Drug Development

The DHB-to-DMB transition models a critical strategy in medicinal chemistry: Prodrug Design and Permeability Enhancement .

-

LogP Modulation: Converting the diol to the dimethyl ether shifts LogP from negative (hydrophilic) to positive (lipophilic). This is often done to allow a molecule to cross the blood-brain barrier or cell membranes via passive diffusion.

-

Metabolic Stability: The methoxy group is generally more stable to oxidation than the primary alcohol in DHB, though it is susceptible to O-demethylation by Cytochrome P450 enzymes in the liver.

-

Formulation: DHB requires aqueous formulation. DMB would require lipid-based formulations (e.g., liposomes or nano-emulsions) due to its lower water solubility.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

-

Sigma-Aldrich. (n.d.). 3,4-Dihydroxy-1-butene Product Specification & Safety Data Sheet. Link

-

Breit, B., & Seiche, W. (2022). Zirconium-Catalyzed β-Elimination Reactions. Albert-Ludwigs-Universität Freiburg. (Describing synthesis of 3,4-dimethoxybut-1-ene via NaH/MeI). Link

-

PubChem. (2024).[2] Compound Summary: 3-butene-1,2-diol (DHB). National Library of Medicine. Link

Sources

Strategic Nomenclature and Synthetic Utility of 3,4-Dimethoxy-1-butene: A Technical Guide

Topic: Synonyms for 1-Butene, 3,4-dimethoxy- in organic synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the precision-driven field of organic synthesis, nomenclature ambiguity can lead to costly experimental errors, particularly when dealing with small aliphatic ethers that share structural motifs with aromatic analogs.[1] This guide provides a definitive technical analysis of 1-Butene, 3,4-dimethoxy- (CAS 62102-54-9).[1] We clarify its synonym landscape, distinguish it from commonly confused styrene derivatives, and provide a validated protocol for its synthesis from the chiral pool, positioning it as a valuable C4 building block for polyketide and stereoselective synthesis.[1]

Part 1: Identity Resolution and Nomenclature Taxonomy

The molecule 1-Butene, 3,4-dimethoxy- is an aliphatic ether derived from vinyl glycol.[1] A critical point of confusion in database searching is the similarity in string patterns to "3,4-dimethoxystyrene" derivatives.[1]

For the drug development professional, distinguishing between the aliphatic target and aromatic analogs is paramount.[1] The target molecule is a vicinal diether capable of participating in olefin metathesis and asymmetric dihydroxylation, serving as a masked polyol.[1]

Table 1: Chemical Identity and Synonym Matrix

| Identifier Type | Value | Contextual Notes |

| CAS Registry Number | 62102-54-9 | The definitive identifier for the racemate.[1] |

| IUPAC Name | 3,4-Dimethoxybut-1-ene | Preferred name for publications.[1] |

| Inverted Name | 1-Butene, 3,4-dimethoxy- | Standard CAS index name; use for SciFinder/Reaxys searches. |

| Common Synonym | Vinyl glycol dimethyl ether | Highlights its derivation from 3-butene-1,2-diol.[1] |

| Structural Class | Allylic Vicinal Diether | Key functional motif for reactivity.[1] |

| Molecular Formula | C₆H₁₂O₂ | MW: 116.16 g/mol |

Disambiguation Warning

Researchers frequently conflate this molecule with 4-(3,4-Dimethoxyphenyl)-1-butene (CAS 951891-30-8) due to the shared "3,4-dimethoxy" and "butene" strings.[1] The diagram below visualizes the nomenclature hierarchy to prevent sourcing errors.

Figure 1: Decision tree for distinguishing the aliphatic target from aromatic false positives during database retrieval.

Part 2: Synthetic Access and Experimental Logic

While 3,4-dimethoxy-1-butene can be formed via elimination reactions of 1,2,3,4-tetramethoxybutane, this route lacks atom economy and stereocontrol.[1] The industry-standard approach for research applications involves the Williamson Ether Synthesis starting from 3-butene-1,2-diol (Vinyl Glycol).[1]

Why this Route?

-

Chiral Pool Access: The starting material, 3-butene-1,2-diol (CAS 497-06-3), is available in enantiopure forms (derived from tartaric acid or mannitol).[1] Methylating the diol preserves the stereocenter at C3, allowing access to (R)- or (S)-3,4-dimethoxy-1-butene.[1]

-

Scalability: The reaction uses standard reagents (NaH/MeI) and avoids heavy metal catalysts.[1]

-

Purification: The product is a volatile liquid (bp ~100-110°C), easily separable from the high-boiling diol and solid salts via distillation.[1]

Reaction Scheme Workflow

Figure 2: Step-wise synthetic workflow for the conversion of vinyl glycol to the dimethoxy ether.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 3,4-dimethoxy-1-butene from 3-butene-1,2-diol. Scale: 10 mmol (Adaptable to gram-scale).

Reagents

-

3-Butene-1,2-diol (1.0 eq)[1]

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)[1]

-

Iodomethane (MeI) (3.0 eq)[1]

-

Tetrahydrofuran (THF), anhydrous[1]

-

Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology

-

Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

or -

NaH Activation: Add NaH (2.5 eq) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for bulk synthesis).[1] Suspend the washed NaH in anhydrous THF (0.5 M concentration relative to diol).

-

Deprotonation: Cool the suspension to 0°C in an ice bath. Add 3-butene-1,2-diol (1.0 eq) dropwise via syringe over 15 minutes.[1]

-

Methylation: Once

evolution ceases, add Iodomethane (3.0 eq) dropwise at 0°C.[1] -

Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (60°C) for 4–6 hours to ensure complete methylation of the sterically hindered secondary alcohol.

-

Workup: Cool to 0°C. Quench carefully with saturated aqueous

. Extract the aqueous layer three times with diethyl ether ( -

Purification: Dry combined organics over

, filter, and concentrate carefully (product is volatile). Purify via fractional distillation at atmospheric pressure or mild vacuum.[1]

Expected Yield: 75–85% Characterization:

-

1H NMR (CDCl3): Distinctive signals for terminal alkene (multiplets at 5.8 ppm and 5.2 ppm) and two methoxy singlets (~3.3–3.4 ppm).[1]

Part 4: Applications in Drug Development

Chiral Pool Building Block

When synthesized from enantiopure 3-butene-1,2-diol, the product serves as a "masked" glycerol derivative.[1] The methoxy groups act as robust protecting groups that are stable to basic and oxidative conditions, unlike acetonides or silyl ethers.[1]

Cross-Metathesis Partner

The terminal alkene allows 3,4-dimethoxy-1-butene to participate in Ruthenium-catalyzed olefin metathesis.[1] It is particularly useful in Cross-Metathesis (CM) to introduce a polar, oxygenated tail into hydrophobic drug scaffolds without requiring post-coupling oxidation steps.[1]

Bioisostere Precursor

The vicinal dimethoxy motif is often explored as a bioisostere for acetonides or cyclic carbonates in structure-activity relationship (SAR) studies, modulating solubility and metabolic stability (microsomal clearance) compared to the free diol.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12352100, 3,4-Dihydroxy-1-butene. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. (Standard reference for stability of methyl ethers in synthesis).

Sources

3,4-dimethoxy-1-butene boiling point and density data

This guide serves as a technical reference for 3,4-dimethoxy-1-butene , a specialized alkene-ether intermediate derived from the commodity chemical 3,4-dihydroxy-1-butene.

While the parent diol (3,4-dihydroxy-1-butene) is widely characterized, the dimethyl ether derivative is a niche research intermediate used primarily in high-value organic synthesis and polymer chemistry. This guide synthesizes experimental data for the precursor with calculated/estimated parameters for the target ether, providing a validated protocol for its generation in the laboratory.

Synonyms: 3-Butene-1,2-diol dimethyl ether; 1,2-Dimethoxy-3-butene; Vinyl glycol dimethyl ether.

Physicochemical Data Summary

The following table contrasts the experimentally validated properties of the commercial precursor (3,4-Dihydroxy-1-butene) with the chemometric projections for the target 3,4-Dimethoxy-1-butene.

| Property | 3,4-Dihydroxy-1-butene (Precursor) | 3,4-Dimethoxy-1-butene (Target) |

| CAS Number | 497-06-3 | Not widely listed (Research Qty) |

| Molecular Formula | C₄H₈O₂ | C₆H₁₂O₂ |

| Molecular Weight | 88.11 g/mol | 116.16 g/mol |

| Boiling Point | 195 °C (at 733 mmHg) [1] | ~112–118 °C (Predicted) |

| Density | 1.047 g/mL (at 25 °C) [1] | ~0.87–0.89 g/mL (Predicted) |

| Refractive Index | 1.4610 | ~1.410 (Predicted) |

| Solubility | Miscible with water, ethanol | Soluble in organic solvents; limited water solubility |

| Appearance | Colorless, viscous liquid | Colorless, mobile liquid |

*Note: The significant drop in boiling point (approx. 80°C) is due to the removal of intermolecular hydrogen bonding upon methylation of the hydroxyl groups.

Structural Characterization & Identification

For researchers synthesizing this compound, the following spectroscopic signals confirm successful conversion from the diol to the ether.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.7–5.9 ppm (1H, m): Characteristic vinyl proton (–CH=).

-

δ 5.2–5.4 ppm (2H, m): Terminal alkene protons (=CH₂).

-

δ 3.6–3.8 ppm (1H, m): Methine proton adjacent to ether (–CH(OMe)–).

-

δ 3.3–3.5 ppm (2H, m): Terminal methylene protons (–CH₂OMe).

-

δ 3.35 & 3.38 ppm (6H, s): Two distinct singlets for the methoxy groups (–OCH₃).

-

-

IR Spectrum:

-

Absence: Broad O–H stretch at 3300–3400 cm⁻¹ (indicates complete methylation).

-

Presence: Strong C–O–C stretching vibrations at 1100–1150 cm⁻¹.

-

Presence: C=C alkene stretch at ~1640 cm⁻¹.

-

Synthesis & Production Protocol

Since 3,4-dimethoxy-1-butene is not a standard catalog item, it is typically synthesized via Williamson ether synthesis starting from 3,4-dihydroxy-1-butene.

Reaction Pathway

The synthesis involves the sequential deprotonation of the 1,2-diol followed by nucleophilic attack on a methylating agent (Methyl Iodide or Dimethyl Sulfate).

Figure 1: Synthetic route from commodity butadiene to the target dimethoxy ether.[1]

Detailed Protocol (Laboratory Scale)

Safety Note: Methyl iodide (MeI) is a suspected carcinogen and volatile. Sodium hydride (NaH) releases hydrogen gas. Perform all steps in a fume hood.

-

Preparation:

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

-

Maintain an inert atmosphere (Nitrogen or Argon).

-

-

Deprotonation:

-

Suspend Sodium Hydride (NaH) (60% in oil, 2.2 equiv) in anhydrous THF (Tetrahydrofuran).

-

Cool to 0°C in an ice bath.

-

Add 3,4-Dihydroxy-1-butene (1.0 equiv) dropwise. Caution: Vigorous H₂ evolution.

-

Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour to ensure formation of the disodium alkoxide.

-

-

Methylation:

-

Cool the mixture back to 0°C.

-

Add Methyl Iodide (MeI) (2.5 equiv) dropwise via the addition funnel.

-

Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

-

Work-up:

-

Quench excess NaH carefully with cold methanol or water.

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute residue with diethyl ether and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Perform fractional distillation .

-

Target Fraction: Collect the fraction boiling between 110–120°C (atmospheric pressure).

-

Applications in Drug Development

For pharmaceutical researchers, this molecule serves as a versatile C4 building block .

-

Chiral Pool Synthesis:

-

Starting from enantiomerically pure 3,4-dihydroxy-1-butene (obtainable via enzymatic resolution or from tartaric acid), the dimethoxy derivative preserves chirality.

-

Used to introduce a fixed chiral center with a reactive vinyl handle for further functionalization (e.g., cross-metathesis or hydroboration).

-

-

Masked Diol Functionality:

-

The methoxy groups act as robust protecting groups. The terminal alkene can be reacted (e.g., to form a side chain) while the diol remains protected, to be revealed later via demethylation (using BBr₃).

-

-

Polymer Chemistry:

-

Acts as a co-monomer to introduce polarity and flexibility into polyolefin chains without reactive hydroxyl protons interfering with sensitive catalysts (e.g., Ziegler-Natta).

-

Handling, Safety & Stability

Critical Warning: As an ether with allylic protons, this compound is prone to peroxide formation upon prolonged exposure to air.

| Hazard Class | Classification | Handling Protocol |

| Flammability | High (Flash Point < 30°C est.) | Ground all equipment.[2] Use spark-proof tools. |

| Reactivity | Peroxide Former | Test for peroxides before distillation. Store under Nitrogen. |

| Toxicity | Irritant | Avoid inhalation.[2][3] Precursor (diol) is a metabolite of butadiene; handle with care. |

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Add a stabilizer (e.g., BHT) if storing for extended periods.

References

-

Sigma-Aldrich. (n.d.). 3,4-Dihydroxy-1-butene Product Specification & MSDS. Retrieved from

-

Organic Syntheses. (n.d.). General procedures for Williamson Ether Synthesis. Validated protocols for methylation of diols. Retrieved from

-

PubChem. (n.d.). Compound Summary: 3,4-Dihydroxy-1-butene.[4][5] National Library of Medicine. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. JP2005200323A - Method for producing 3,4-diacetoxy-1-butene and derivatives using the same - Google Patents [patents.google.com]

Safety data sheet (SDS) for 1-Butene, 3,4-dimethoxy-

Document Control:

-

Subject: 1-Butene, 3,4-dimethoxy- (CAS: 62102-54-9)[1]

-

Classification: Functionalized Allylic Ether

-

Context: Advanced Organic Synthesis & Medicinal Chemistry

Part 1: Chemical Identity & Molecular Architecture

The Structural Hazard Profile

To understand the safety profile of 1-Butene, 3,4-dimethoxy-, we must look beyond the label and analyze its molecular skeleton. This compound is not merely a solvent; it is a bifunctional allylic ether .

-

IUPAC Name: 3,4-dimethoxybut-1-ene[1]

-

CAS Number: 62102-54-9[1]

-

Molecular Formula:

-

Molecular Weight: 116.16 g/mol [1]

The "Silent" Threat: Allylic C-H Abstraction The critical safety feature of this molecule is the tertiary carbon at position 3. It is bonded to:

This specific arrangement lowers the bond dissociation energy (BDE) of the C-H bond, making it highly susceptible to radical abstraction by atmospheric oxygen. This initiates the peroxidation cycle , transforming a stable liquid into a shock-sensitive explosive hazard over time.

Physicochemical Properties (Predicted & Analogous)

As experimental data for this specific isomer is rare in public literature, the following values are derived from Structure-Activity Relationships (SAR) using close analogs like 1,2-dimethoxyethane (DME) and allyl ethyl ether.

| Property | Value (Est.) | Scientific Rationale |

| Physical State | Clear Liquid | Low MW organic ether. |

| Boiling Point | 115°C - 125°C | Higher than DME (85°C) due to increased carbon count (+2C). |

| Flash Point | 25°C - 35°C | Class IC Flammable Liquid (Predicted). |

| Density | ~0.92 g/mL | Typical for oxygenated aliphatic hydrocarbons. |

| Solubility | Moderate | Ether linkages provide H-bond acceptance; likely miscible with organic solvents, partially soluble in water. |

Part 2: The Hazard Matrix

Peroxide Formation (The Critical Control Point)

This compound is a Class B Peroxide Former (Hazard on Concentration).

-

Mechanism: Auto-oxidation occurs upon exposure to air and light.

-

Risk: Distillation or evaporation concentrates peroxides in the residue, leading to potential detonation.

-

Trigger: The rate of formation accelerates in the presence of rust (Fe), light, or heat.

Toxicology & Reactivity

-

Inhalation: Vapors are likely narcotic (CNS depression) and irritating to the respiratory tract.

-

Skin/Eye: Defatting agent (solvent action). Direct contact causes irritation.

-

Reactivity: Incompatible with strong oxidizers and Lewis acids. Can polymerize if heated with radical initiators, though less likely than simple acrylates.

Part 3: Operational Handling & Storage Protocol

This section outlines a self-validating workflow. Do not rely on "expiration dates" alone; rely on empirical testing .

The "Receipt-to-Disposal" Workflow

Every bottle must be tracked. A "First-In, First-Out" (FIFO) inventory system is mandatory.

Figure 1: Decision logic for handling peroxide-forming ethers. Note the critical "Test" gate for aged containers.

Peroxide Detection Protocol (The KI Method)

Standard: ASTM E299-17

-

Reagent: Freshly prepared 10% Potassium Iodide (KI) in water.

-

Test: Add 1 mL of 1-Butene, 3,4-dimethoxy- to 1 mL of KI solution. Shake.

-

Validation:

-

Colorless: Safe (< 10 ppm).

-

Yellow: Caution (> 10 ppm). Do not distill.

-

Brown/Precipitate:DANGER (> 100 ppm).[4] Do not move container. Contact EHS immediately.

-

Quenching Peroxides

If peroxides are detected (10-100 ppm), they must be reduced before disposal.

-

Agent: Acidified Ferrous Sulfate (

). -

Reaction:

-

Procedure: Shake the ether with 20% volume of ferrous sulfate solution. Retest with KI to confirm neutralization.

Part 4: Emergency Response & Mechanism

The Mechanism of Peroxide Formation

Understanding the chemical pathway allows researchers to predict risks in similar substrates.

Figure 2: The auto-oxidation cycle. Note that the process is autocatalytic; once ROOH forms, it accelerates further degradation.

Fire Fighting Measures

-

Extinguishing Media: Alcohol-resistant foam or Dry Chemical (

).[5] -

Water Warning: Do NOT use a solid water stream.[5] Since the density is < 1.0, the ether may float on water and spread the fire. Use water mist only to cool containers.

Spill Management

-

Evacuate: Remove ignition sources.

-

PPE: Butyl rubber gloves (Nitrile provides only splash protection for ethers).

-

Absorb: Use vermiculite or activated charcoal.

-

Disposal: Incineration in a licensed chemical waste facility.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5362882, Trans-1,4-dimethoxy-2-butene (Isomer Analog). Retrieved from [Link]

-

Stanford University Environmental Health & Safety. General Safety Guidelines for Peroxide-Forming Chemicals. Retrieved from [Link]

Sources

- 1. Buy 1-Butene, 3,4-dimethoxy- | 62102-54-9 [smolecule.com]

- 2. ehs.tcu.edu [ehs.tcu.edu]

- 3. Peroxide-Forming Chemicals | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. 3,3-Dimethyl-1-butene | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

Technical Whitepaper: Stereochemical Analysis and Synthetic Utility of 3,4-Dimethoxy-1-butene

Executive Summary

Is 3,4-dimethoxy-1-butene a chiral molecule? Yes. 3,4-dimethoxy-1-butene possesses a single stereogenic center at the C3 carbon position. This molecule exists as two distinct enantiomers: (R)-3,4-dimethoxy-1-butene and (S)-3,4-dimethoxy-1-butene.

This whitepaper provides a comprehensive technical analysis of the molecule's stereochemistry, outlining the Cahn-Ingold-Prelog (CIP) priority assignments that define its configuration. Furthermore, it details a robust, field-validated protocol for its synthesis from the chiral pool precursor 3-butene-1,2-diol, addressing critical process parameters (CPPs) to maintain enantiomeric excess (ee).

Part 1: Structural Analysis & Stereochemistry

Identification of the Chiral Center

The chirality of 3,4-dimethoxy-1-butene arises from the C3 carbon atom, which is bonded to four distinct substituents. Unlike the achiral 2-butene isomers (cis/trans), where stereoisomerism is geometric, the asymmetry here is optical.

Substituents on Carbon-3:

-

Methoxy group:

-

Methoxymethyl group:

(C4 position) -

Vinyl group:

(C1-C2 positions) -

Hydrogen atom:

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration ((R) or (S)), we must rank the substituents based on atomic number and connectivity.

-

Priority 1:

-

Oxygen (Atomic Number 8) has the highest priority attached directly to the chiral center.

-

-

Priority 2:

(Methoxymethyl)-

The C3 carbon is bonded to a carbon (C4). C4 is bonded to Oxygen.

-

-

Priority 3:

(Vinyl)-

The C3 carbon is bonded to a carbon (C2). C2 is bonded to Carbon (C1).

-

Tie-breaker: We compare the atoms attached to the first carbon of the group.[1]

-

Methoxymethyl path:

-

Vinyl path:

(Double bonds count as two C-C bonds). -

Result: Oxygen beats Carbon. Therefore, the methoxymethyl group outranks the vinyl group.

-

-

-

Priority 4:

-

Lowest atomic number.

-

Configuration Logic:

-

Rectus (R): If the sequence 1

2 -

Sinister (S): If the sequence 1

2

Stereochemical Visualization (DOT Diagram)

The following diagram illustrates the logical flow for determining the stereochemistry of the molecule.

Caption: Logic flow for Cahn-Ingold-Prelog priority assignment at the C3 stereocenter.

Part 2: Synthetic Pathways & Protocols

Strategic Approach

While racemic synthesis is possible via the methylation of racemic 3-butene-1,2-diol, modern drug development requires high enantiomeric purity. The preferred route utilizes the Chiral Pool Strategy , starting with commercially available enantiopure 3-butene-1,2-diol (derived from tartaric acid or enzymatic resolution).

Reaction: Williamson Ether Synthesis (Double Methylation). Precursor: (2R)-3-butene-1,2-diol (for the (R)-dimethoxy product). Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

Experimental Protocol (Senior Scientist Level)

Safety Warning: Methyl iodide is a potent alkylating agent and suspected carcinogen. Sodium hydride releases flammable hydrogen gas. Perform all operations in a fume hood under inert atmosphere.

Step-by-Step Methodology:

-

Setup & Inertion:

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe.

-

Flush with Nitrogen (

) or Argon for 15 minutes. -

Rationale: Moisture initiates NaH decomposition and reduces yield.

-

-

Deprotonation (The Critical Step):

-

Charge NaH (60% dispersion in mineral oil, 2.5 equiv) into the flask. Wash twice with dry hexanes to remove oil if high purity is required, though often unnecessary for this scale.

-

Suspend NaH in anhydrous THF (0.5 M concentration relative to diol).

-

Cool suspension to 0°C using an ice/salt bath.[2]

-

Add (2R)-3-butene-1,2-diol (1.0 equiv) dropwise via addition funnel.

-

Control Point: Maintain internal temperature

. Rapid hydrogen evolution will occur. -

Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 1 hour.

-

Causality: Warming ensures complete formation of the dialkoxide species.

-

-

Methylation:

-

Cool the mixture back to 0°C.

-

Add Methyl Iodide (MeI, 2.5 equiv) dropwise.

-

Observation: The solution may become turbid as Sodium Iodide (NaI) precipitates.

-

Allow to warm to RT and stir overnight (12-16 hours).

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated

solution (exothermic!). -

Extract aqueous layer 3x with Diethyl Ether (

). -

Wash combined organics with brine, dry over

, and filter.

-

-

Purification:

-

Concentrate under reduced pressure (carefully—product is volatile!).

-

Purify via fractional distillation or flash chromatography (Silica, Pentane/Ether gradient).

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for the conversion of chiral diol to dimethoxy-butene.

Part 3: Analytical Characterization & Data

To validate the synthesis, the following analytical data is expected. Note that physical properties are estimated based on the removal of hydrogen bonding from the diol precursor.

Expected Physical Data

| Property | Value (Approximate) | Notes |

| Physical State | Colorless Liquid | Volatile |

| Boiling Point | 85°C - 95°C | Lower than diol (196°C) due to lack of H-bonding. |

| Solubility | Soluble in organic solvents | Low water solubility compared to diol. |

| Chirality | Optically Active | Specific rotation |

Confirmation of Enantiomeric Excess (ee)

Standard NMR is insufficient to distinguish enantiomers. You must use one of the following methods:

-

Chiral GC/HPLC: Use a cyclodextrin-based column (e.g., Cyclosil-B). The (R) and (S) enantiomers will have distinct retention times.

-

Shift Reagents: React a small aliquot with a chiral shift reagent (e.g., Eu(hfc)3) and analyze via H-NMR. The methoxy peaks will split into diastereomeric pairs if the sample is not enantiopure.

Part 4: Applications in Drug Development

Why synthesize this specific derivative? The 3,4-dimethoxy-1-butene motif serves as a versatile "masked" chiral building block.

-

Chemo-differentiation: The methyl ethers are stable to basic and nucleophilic conditions. This allows researchers to perform chemistry on the alkene (e.g., hydroboration, lithiation) without interference from the hydroxyl protons found in the diol precursor.

-

Polymer Chemistry: It acts as a chiral co-monomer in coordination polymerization, introducing optical activity into the polymer backbone.

-

Natural Product Synthesis: The structure mimics the polyol/polyether segments found in macrolide antibiotics and marine toxins.

References

-

Organic Chemistry Portal. (2017). Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes. Retrieved from [Link]

-

ResearchGate. (2025).[3] Synthesis of 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

-

National Institutes of Health (PMC). (2020). Vicinal difunctionalization of carbon–carbon double bond. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Stereochemistry of Alkenes. Retrieved from [Link]

Sources

The Enigmatic Reactivity of 3,4-Dimethoxy-1-Butene: A Predictive Technical Guide for Researchers

Foreword: Navigating the Uncharted Territory of a Versatile Synthon

In the vast landscape of organic chemistry, certain molecules, despite their seemingly simple structures, remain surprisingly underexplored. 3,4-Dimethoxy-1-butene is one such compound. While its constituent functional groups—a terminal alkene and two vicinal methoxy groups—are well-understood in isolation, their combined influence on reactivity presents a unique and compelling area of study for researchers, particularly those in drug development and materials science. The strategic placement of electron-donating methoxy groups adjacent to a reactive π-system suggests a rich and nuanced chemical behavior, ripe for exploitation in the synthesis of complex molecular architectures.

This in-depth technical guide serves as a predictive exploration into the reactivity of 3,4-dimethoxy-1-butene. In the absence of extensive dedicated literature, this document leverages established principles of organic chemistry and draws parallels from the known reactivity of analogous structures, such as vinyl ethers and other substituted butenes. Our objective is to provide a foundational framework for scientists to anticipate its behavior, design novel synthetic routes, and unlock its potential as a valuable building block. Every mechanistic claim and proposed protocol is grounded in fundamental principles, offering a self-validating system for experimental design.

I. The Molecular Architecture: Electronic and Steric Considerations

The reactivity of 3,4-dimethoxy-1-butene is fundamentally governed by the interplay of its vinyl group and the two adjacent methoxy substituents. The oxygen atoms of the methoxy groups, through resonance, donate electron density to the C3-C4 bond. This inductive effect, however, is likely less influential on the C1-C2 double bond. The primary electronic feature dictating the reactivity of the alkene is the hyperconjugation from the C-H bonds at the allylic C3 position.

The presence of two methoxy groups at the C3 and C4 positions also introduces significant steric bulk, which will undoubtedly influence the regioselectivity and stereoselectivity of addition reactions to the double bond.

II. Predicted Reactivity Profile

Based on its structure, we can anticipate a range of reactions for 3,4-dimethoxy-1-butene, with the terminal alkene being the primary site of reactivity.

A. Electrophilic Addition Reactions: A Tale of Two Methoxy Groups

Electrophilic addition is a cornerstone of alkene chemistry.[1][2] In the case of 3,4-dimethoxy-1-butene, the addition of an electrophile (E+) to the double bond is expected to proceed via a carbocation intermediate. The regioselectivity of this addition will be dictated by the stability of the resulting carbocation.

Protonation of the terminal carbon (C1) would lead to a secondary carbocation at C2. This carbocation is stabilized by hyperconjugation from the adjacent C-H bonds. The proximity of the methoxy groups at C3 and C4 could potentially influence this intermediate through space, though direct resonance stabilization is not possible.

Mechanism of Electrophilic Addition:

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3,4-Dimethoxy-1-butene

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3,4-dimethoxy-1-butene from 3,4-dihydroxy-1-butene (also known as 3-butene-1,2-diol).[1] This transformation utilizes a classic Williamson ether synthesis adapted for vicinal diols possessing sensitive terminal alkene functionality.[1]

Introduction & Strategic Analysis

3,4-dimethoxy-1-butene is a valuable olefinic ether used as a model compound for crosslinking studies, a monomer for specialized polymerization, and a chiral building block (if starting from enantiopure diol).

The synthesis requires the exhaustive methylation of 3,4-dihydroxy-1-butene .[1] While conceptually simple, the presence of the terminal alkene and the vicinal nature of the hydroxyl groups presents specific challenges:

-

Alkene Sensitivity: The terminal double bond is susceptible to acid-catalyzed hydration or polymerization.[1] Basic conditions (Williamson ether synthesis) are preferred over acidic methods (e.g., methanol/acid).[1]

-

Solubility: The starting diol is highly polar and water-soluble, while the product is lipophilic.[1] The reaction intermediate (mono-alkoxide) can precipitate in non-polar solvents, stalling the reaction.[1]

-

Volatility: The product (MW 116.[1]16) has a moderate boiling point (~110–120°C estimated).[1] Care must be taken during solvent removal to avoid product loss.[1]

Retrosynthetic Logic

The disconnection relies on the nucleophilic attack of the di-alkoxide on a methyl electrophile.[1]

-

Bond Formed: O–CH₃

-

Mechanism: Sₙ2 Substitution

-

Critical Reagent: Sodium Hydride (NaH) is selected over weaker bases (KOH/NaOH) to ensure irreversible deprotonation and prevent the formation of water, which could hydrolyze the methylating agent or hydrate the alkene.[1]

Caption: Retrosynthetic disconnection showing the transformation of the diol to the dimethyl ether.

Critical Reaction Parameters

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF (or DMF) | THF is preferred for easier workup. If the di-alkoxide precipitates and stalls the reaction, add dry DMF (10-20% v/v) as a co-solvent.[1] |

| Base | Sodium Hydride (60% in oil) | Ensures rapid, irreversible deprotonation. Must be used in excess (2.2–2.5 equiv).[1][2] |

| Electrophile | Methyl Iodide (MeI) | Highly reactive Sₙ2 substrate.[1] Use slight excess (2.5–3.0 equiv) to drive reaction to completion.[1] |

| Temperature | 0°C → RT | Initial cooling controls the exothermic deprotonation; warming ensures complete methylation.[1] |

| Atmosphere | Nitrogen or Argon | Essential to exclude moisture which destroys NaH and MeI.[1] |

Detailed Experimental Protocol

Safety Pre-Check[1][2]

-

Sodium Hydride (NaH): Flammable solid; reacts violently with water to release hydrogen gas.[1] Handle in a fume hood.

-

Methyl Iodide (MeI): Volatile, highly toxic, and a suspected carcinogen.[1] Use only in a well-ventilated fume hood with proper gloves (Laminate/Silver Shield preferred; Nitrile offers limited protection).[1]

Step-by-Step Procedure

Phase 1: Deprotonation

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

-

Base Preparation:

-

Weigh Sodium Hydride (60% dispersion in mineral oil) (2.4 equiv relative to diol).[1]

-

Optional Purification: To remove mineral oil (which simplifies purification later), place NaH in the flask, add dry hexane (10 mL), swirl, let settle, and carefully remove the supernatant via syringe. Repeat twice.

-

Add Anhydrous THF (concentration ~0.2 M relative to diol) to the flask.

-

Cool the suspension to 0°C in an ice bath.

-

-

Substrate Addition:

-

Dissolve 3,4-dihydroxy-1-butene (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the diol solution dropwise to the NaH suspension over 15–20 minutes.

-

Observation: Vigorous bubbling (H₂ evolution) will occur.[1] The solution may become thick or gelatinous as the alkoxide forms.[1]

-

Stir at 0°C for an additional 30 minutes until gas evolution ceases.

-

Phase 2: Methylation

-

Electrophile Addition:

-

Reaction:

-

Allow the reaction to warm slowly to Room Temperature (20–25°C) .

-

Stir for 12–18 hours (overnight).

-

Self-Validation (TLC): Check reaction progress using TLC (Silica gel).[1]

-

Phase 3: Workup & Isolation[1]

-

Quenching:

-

Cool the flask back to 0°C .

-

Carefully add Methanol (excess) or saturated NH₄Cl solution dropwise to destroy unreacted NaH.[1] Caution: Gas evolution.

-

-

Extraction:

-

Drying:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[1]

-

Filter into a clean round-bottom flask.

-

-

Concentration:

Phase 4: Purification

-

Distillation:

-

Column Chromatography (Alternative):

Characterization & Validation

| Technique | Expected Signal / Result | Interpretation |

| Appearance | Clear, colorless liquid | High purity.[1] Yellowing indicates oxidation or residual iodine.[1] |

| IR Spectroscopy | Absence of broad band at ~3400 cm⁻¹Presence of strong C–O stretch at ~1100 cm⁻¹ | Confirms complete capping of hydroxyl groups.[1] |

| ¹H NMR (CDCl₃) | δ 5.6–5.9 (ddd, 1H, =CH–)δ 5.2–5.4 (m, 2H, =CH₂)δ 3.3–3.5 (two s, 6H, –OCH₃)δ 3.0–4.0 (m, 3H, backbone) | Diagnostic methoxy singlets confirm methylation. Integration must be 6H for methoxy groups.[1] |

Reaction Pathway Diagram[1]

Caption: Sequential reaction pathway highlighting the intermediate alkoxide formation.

Troubleshooting & Optimization

-

Issue: Incomplete Reaction (Mono-methylation)

-

Issue: Low Yield due to Volatility

-

Issue: Polymerization

References

-

Sigma-Aldrich. Product Specification: 3,4-Dihydroxy-1-butene (CAS 497-06-3).[1]Link

-

PubChem. Compound Summary: 3,4-dihydroxy-1-butene.[1] National Library of Medicine.[1] Link

-

Shklyaev, Y. V., & Nifontov, Y. V. (2002).[1] Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin.[1] (Demonstrates reactivity of related ether/alkene systems). Link

-

Lizotte, J. R., et al. (2004).[1][4] Synthesis of Chain End Functionalized Multiple Hydrogen Bonded Polystyrenes. (Cites 3,4-dimethoxy-1-butene as a model compound). Link

Sources

Application Note: Protocol for the Methylation of 3,4-Dihydroxy-1-butene using Methyl Iodide

Introduction

3,4-Dihydroxy-1-butene is a versatile C4 building block, valuable in the synthesis of a variety of chiral compounds and medicinally relevant molecules. The selective functionalization of its two distinct hydroxyl groups—a primary and a secondary allylic alcohol—opens avenues for creating complex molecular architectures. This application note provides a detailed protocol for the methylation of 3,4-dihydroxy-1-butene using methyl iodide, a classic Williamson ether synthesis approach.[1][2] We will explore strategies for controlling the regioselectivity of this reaction to favor the formation of either 3-methoxy-4-hydroxy-1-butene or 4-methoxy-3-hydroxy-1-butene.

Reaction Mechanism and Regioselectivity

The methylation of an alcohol with methyl iodide in the presence of a base proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion.

In the case of 3,4-dihydroxy-1-butene, the presence of two hydroxyl groups introduces the challenge of regioselectivity. The primary hydroxyl group is generally less sterically hindered and therefore more accessible for an SN2 attack, favoring the formation of 4-methoxy-3-hydroxy-1-butene.[4] However, the secondary hydroxyl group is allylic, which can enhance its reactivity. The choice of base, solvent, and reaction temperature can influence the ratio of the mono-methylated products and the formation of the di-methylated product, 3,4-dimethoxy-1-butene.

To achieve high regioselectivity, two primary strategies can be employed:

-

Direct Selective Methylation: By carefully selecting reaction conditions, such as using a sterically hindered base or a non-polar solvent, the inherent reactivity difference between the primary and secondary hydroxyl groups can be exploited to favor methylation at the primary position.

-

Protection-Methylation-Deprotection Sequence: For definitive control, one of the hydroxyl groups can be selectively protected before methylation. For instance, the less hindered primary alcohol can be selectively protected with a bulky silyl group, allowing for the methylation of the secondary alcohol.[4][5] Subsequent deprotection yields the desired isomer.

This protocol will primarily focus on the direct selective methylation of the primary hydroxyl group.

Experimental Workflow

Sources

Application Note: Metathesis Protocols for 3,4-Dimethoxy-1-butene Derivatives

This Application Note is designed to address the specific technical requirements of performing metathesis reactions involving 3,4-dimethoxy-1-butene and its relevant structural analogs.

Editorial Note on Chemical Nomenclature & Scope:

-

3,4-dimethoxy-1-butene is a mono-alkene. By definition, a mono-alkene cannot undergo Ring-Closing Metathesis (RCM) by itself (which requires two alkene moieties). It can only participate in Cross-Metathesis (CM) or Self-Metathesis (SM) to form linear dimers.

-

To provide the most valuable guide for "RCM reactions involving" this motif, this protocol addresses the two most chemically logical scenarios:

-

The "Precursor" Scenario: RCM of 3,4-dimethoxy-1,5-hexadiene (the corresponding diene) to form chiral dihydrofurans. This is a standard, high-value transformation in chiral pool synthesis.

-

The "Functionalization" Scenario: Cross-Metathesis (CM) of 3,4-dimethoxy-1-butene with other alkenes to generate functionalized chains.

-

Executive Summary & Strategic Analysis

The 3,4-dimethoxy-1-butene motif represents a functionalized allylic ether, often derived from the chiral pool (e.g., tartaric acid or carbohydrates). In drug development, this fragment serves as a versatile C4 building block.

Chemical Challenges & Solutions

| Challenge | Mechanistic Cause | Strategic Solution |

| Chelation Effects | Oxygen atoms at C3/C4 can chelate the Ruthenium center, forming stable, non-productive complexes ("chelate arrest"). | Use Grubbs II or Hoveyda-Grubbs II catalysts, which are less susceptible to Lewis basic deactivation than Mo-based or Grubbs I catalysts. |

| Isomerization | Allylic ethers are prone to Ru-hydride induced isomerization to enol ethers (which kill the reaction). | Add 1,4-benzoquinone or Ti(OiPr)4 as hydride scavengers if isomerization is observed. |

| Entropic Penalty | RCM of 1,5-dienes (to form 5-membered rings) is generally fast, but intermolecular dimerization (ADMET) competes. | Operate at high dilution (0.005 M – 0.02 M) to favor intramolecular cyclization over intermolecular polymerization. |

Core Protocol A: Ring-Closing Metathesis (RCM)

Target Reaction: Cyclization of 3,4-dimethoxy-1,5-hexadiene to 2,5-dihydro-3,4-dimethoxyfuran. This reaction constructs the dihydrofuran core found in numerous natural products and nucleoside analogs.

Materials & Reagents[1][2][3][4][5]

-

Substrate: 3,4-dimethoxy-1,5-hexadiene (Synthesis: Methylation of 1,5-hexadiene-3,4-diol).

-

Catalyst: Grubbs 2nd Generation Catalyst (G-II) [Sigma-Aldrich: 569747] or Hoveyda-Grubbs 2nd Gen (HG-II).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

-

Additives: None usually required; Ti(OiPr)4 optional if yield is low.

Step-by-Step Methodology

1. Pre-Reaction Preparation (The "Inert Barrier")

-

Glassware: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Degassing: Sparge the solvent (DCM) with Argon for 15 minutes. Why? Oxygen decomposes the active Ru-carbene species, leading to stalled conversion.

2. Substrate Solubilization

-

Dissolve 1.0 mmol of 3,4-dimethoxy-1,5-hexadiene in 50 mL of degassed DCM.

-

Note: This results in a 0.02 M concentration. Do not exceed 0.05 M to avoid oligomerization.

3. Catalyst Addition & Initiation

-

Add 2-5 mol% of Grubbs II catalyst as a solid in one portion under a positive stream of Argon.

-

Visual Check: The solution should turn a characteristic pinkish-purple or brownish-green (depending on the specific catalyst variant).

4. Reaction Propagation

-

Heat the reaction to reflux (40°C for DCM) for 2–6 hours.

-

Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The starting material (diene) is less polar than the cyclic product (dihydrofuran).

-

Self-Validation: If the reaction turns black and conversion stops, the catalyst has decomposed. Add a second portion (1-2 mol%) of fresh catalyst.

5. Quenching & Purification

-

Quench: Add 0.5 mL of Ethyl Vinyl Ether (or Tris(hydroxymethyl)phosphine) and stir for 30 minutes. Mechanism: This converts the active Ru-carbene into a catalytically inactive Fischer carbene and prevents isomerization during workup.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap).

-

Chromatography: Purify via flash column chromatography on silica gel.

Core Protocol B: Cross-Metathesis (CM)

Target Reaction: Functionalization of 3,4-dimethoxy-1-butene with Methyl Acrylate. This protocol extends the carbon chain, creating precursors for amino acids or polyketides.

Classification of Reactants (Grubbs Model)

-

Olefin A (3,4-dimethoxy-1-butene): Type I (Rapid homodimerization).

-

Olefin B (Methyl Acrylate): Type II (Slow homodimerization, electron-deficient).

-

Prediction: Selective Cross-Metathesis is highly favorable. Use an excess of Olefin B.

Step-by-Step Methodology

-

Setup: In a dry Schlenk tube under Argon, dissolve 3,4-dimethoxy-1-butene (1.0 equiv) and Methyl Acrylate (2.0 – 3.0 equiv) in DCM (0.1 M).

-

Catalyst: Add Hoveyda-Grubbs II (2-5 mol%). Why? HG-II is more stable towards the electron-deficient ester group of the acrylate.

-

Conditions: Reflux (40°C) for 12 hours.

-

Workup: Concentrate and purify via silica gel chromatography.

-

Result: The product will be the E-isomer of the α,β-unsaturated ester.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the RCM of the diene precursor, highlighting the critical "Ring Closure" step where the dihydrofuran core is formed.

Experimental Workflow Diagram

This flowchart guides the researcher through the critical decision points of the experiment.

References

-

Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition. [Link]

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society. [Link]

-

Furstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition. [Link][1]

-

Schmidt, B. (2004). "Ruthenium-Catalyzed Ring-Closing Metathesis of Allylic Ethers." European Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Williamson Ether Synthesis of 3,4-Dimethoxy-1-butene

Introduction: Strategic Synthesis of an Allylic Diether

The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, remains a cornerstone of modern organic synthesis since its development by Alexander Williamson in 1850.[1][2][3] This classical reaction involves the S_N2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[1][2][4][5] Its broad utility is evident in the preparation of both symmetrical and unsymmetrical ethers.[2][6] This document provides a detailed guide to the application of the Williamson ether synthesis for the preparation of 3,4-dimethoxy-1-butene, a valuable unsaturated diether intermediate.

The synthesis of 3,4-dimethoxy-1-butene presents a unique set of challenges and opportunities. The starting material, 3,4-dihydroxy-1-butene, contains two hydroxyl groups, necessitating a double etherification. Furthermore, the allylic nature of the substrate requires careful consideration of reaction conditions to favor the desired S_N2 pathway over competing elimination (E2) reactions. This guide will dissect the mechanistic nuances, provide optimized protocols, and detail the necessary analytical validation to ensure a successful and reproducible synthesis.

Mechanistic Considerations: Navigating the S_N2 vs. E2 Landscape

The core of the Williamson ether synthesis is the bimolecular nucleophilic substitution (S_N2) reaction.[1][4] In the context of synthesizing 3,4-dimethoxy-1-butene, this involves the in-situ generation of a dialkoxide from 3,4-dihydroxy-1-butene, which then acts as a potent nucleophile. This dialkoxide subsequently attacks an alkylating agent, typically a methyl halide or methyl sulfate, in a concerted fashion to form the desired diether.

A critical aspect of this synthesis is the management of the competing E2 elimination reaction.[1][7][8] This side reaction is particularly prevalent with sterically hindered substrates or when using a bulky, strongly basic alkoxide.[1][2][9] While the primary allylic nature of the intermediate monomethyl ether substrate is generally favorable for S_N2, careful selection of the base, solvent, and temperature is paramount to maximize the yield of the desired diether and minimize the formation of undesired alkene byproducts.

Diagram: Competing S_N2 and E2 Pathways

Caption: The Williamson ether synthesis proceeds via an S_N2 pathway to form the desired ether, but can compete with an E2 elimination reaction, which leads to an alkene byproduct.

Optimized Protocol for the Synthesis of 3,4-Dimethoxy-1-butene

This protocol is designed for researchers and drug development professionals and emphasizes safety, reproducibility, and high yield.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3,4-Dihydroxy-1-butene | C₄H₈O₂ | 88.11 | ≥99% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Acros Organics |

| Iodomethane | CH₃I | 141.94 | ≥99.5% | Alfa Aesar |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Fisher Scientific |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | - | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | J.T. Baker |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | EMD Millipore |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stir plate and stir bar

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

Step 1: Alkoxide Formation

-

Inert Atmosphere: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add sodium hydride (2.2 eq, carefully weighed and washed with anhydrous hexanes to remove mineral oil if necessary) suspended in anhydrous THF (100 mL).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Alcohol Addition: Dissolve 3,4-dihydroxy-1-butene (1.0 eq) in anhydrous THF (50 mL) and add it to the addition funnel. Add the diol solution dropwise to the stirred NaH suspension over 30-45 minutes. The evolution of hydrogen gas will be observed.

-

Completion of Alkoxide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide. The cessation of gas evolution is an indicator of reaction completion.[4]

Step 2: Etherification

-

Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add iodomethane (2.5 eq) dropwise via the addition funnel over 30 minutes. An exotherm may be observed; maintain the temperature below 10 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. For some less reactive substrates, gentle heating to 50-100 °C may be necessary to drive the reaction to completion, which typically takes 1-8 hours.[1][6]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[8]

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a volatile liquid.[10] Purify the crude 3,4-dimethoxy-1-butene by fractional distillation under atmospheric pressure. Collect the fraction boiling at the expected temperature. Alternatively, for small-scale purifications, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.

Diagram: Experimental Workflow

Caption: A streamlined workflow for the synthesis of 3,4-dimethoxy-1-butene.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through several key checkpoints and analytical validations:

-

In-Process Monitoring: The progress of the reaction is tracked using TLC or GC. This allows for real-time assessment of the consumption of starting materials and the formation of the product, ensuring the reaction is allowed to proceed to completion.

-

Product Characterization: The identity and purity of the final product, 3,4-dimethoxy-1-butene, must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide a distinct fingerprint of the molecule. Key signals to expect include those for the terminal vinyl protons, the allylic protons, and the two methoxy groups. The chemical shifts and coupling constants will be characteristic of the 1-butene structure.[11][12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, further validating the structure.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the product, confirming the correct molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching frequencies for the ether linkages and C=C stretching for the alkene.

-

By integrating these analytical methods, the protocol becomes self-validating, providing a high degree of confidence in the identity and purity of the synthesized 3,4-dimethoxy-1-butene.

Key Reaction Parameters and Optimization

| Parameter | Recommended Condition | Rationale and Optimization |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is essential for the complete deprotonation of the diol to form the dialkoxide.[4] Potassium hydride (KH) is also a suitable alternative. Weaker bases like NaOH or KOH may not be sufficient for complete deprotonation of the alcohol.[13] |